(E)-6-(tert-butyl)-3-mercapto-4-((4-methoxybenzylidene)amino)-1,2,4-triazin-5(4H)-one
Description
Properties
IUPAC Name |
6-tert-butyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-15(2,3)12-13(20)19(14(22)18-17-12)16-9-10-5-7-11(21-4)8-6-10/h5-9H,1-4H3,(H,18,22)/b16-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPWCEBEHKWMEV-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=S)N(C1=O)N=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NNC(=S)N(C1=O)/N=C/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-6-(tert-butyl)-3-mercapto-4-((4-methoxybenzylidene)amino)-1,2,4-triazin-5(4H)-one is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
- Molecular Formula : C₁₁H₁₅N₄OS
- Molecular Weight : 241.33 g/mol
- CAS Number : 33509-43-2
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 μg/mL |
| Escherichia coli | 31.250 μg/mL |
| Salmonella typhi | 7.812 μg/mL |
The mechanism of action appears to involve the inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects .
Anticancer Activity
The compound has shown promising results in anticancer assays. Its cytotoxic effects were evaluated against several cancer cell lines using the MTT assay.
| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Doxorubicin: 0.5 |
| HeLa (Cervical Cancer) | 8.0 | Cisplatin: 1.0 |
The structure-activity relationship (SAR) indicates that the presence of the methoxy group enhances its cytotoxicity by increasing lipophilicity and facilitating cellular uptake .
Antioxidant Activity
The antioxidant properties of this compound were assessed using various in vitro assays. The results demonstrated a significant reduction in reactive oxygen species (ROS), indicating its potential as a protective agent against oxidative stress.
| Assay Type | IC50 (μg/mL) |
|---|---|
| DPPH Radical Scavenging | 25.0 |
| ABTS Radical Scavenging | 30.0 |
These findings suggest that the compound can mitigate oxidative damage in biological systems .
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on the antimicrobial efficacy of various triazine derivatives found that this compound exhibited superior activity against multidrug-resistant strains of bacteria compared to standard antibiotics . -
Cytotoxicity Assessment :
In a comparative analysis involving several triazine derivatives, this compound was noted for its high cytotoxicity against MCF-7 cells, suggesting its potential for development as an anticancer therapeutic agent .
Scientific Research Applications
The compound (E)-6-(tert-butyl)-3-mercapto-4-((4-methoxybenzylidene)amino)-1,2,4-triazin-5(4H)-one is a member of the triazine family, which has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications based on current research findings.
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₄N₄OS
- Molecular Weight : 246.32 g/mol
- CAS Number : 398997-64-3
Its structure features a triazine ring substituted with a tert-butyl group and a mercapto group, which enhances its biological activity and solubility.
Anticancer Activity
One of the most promising applications of this compound is in anticancer research. Studies have shown that derivatives of triazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested for their ability to induce apoptosis and inhibit tubulin polymerization, suggesting potential as anticancer agents .
Antimicrobial Properties
Research indicates that triazine derivatives possess antimicrobial properties. The mercapto group in the structure may enhance the compound's interaction with microbial enzymes, leading to increased efficacy against bacteria and fungi. Several studies have documented the synthesis of triazine derivatives that demonstrate antibacterial and antifungal activities, positioning this compound as a candidate for further exploration in antimicrobial therapies .
Anti-inflammatory Effects
Triazine compounds have also been investigated for their anti-inflammatory properties. The presence of functional groups such as the mercapto group can influence inflammatory pathways, making these compounds potential leads for developing new anti-inflammatory drugs. This application is particularly relevant in treating chronic inflammatory diseases .
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in synthesizing functional materials. Its ability to form coordination complexes with metals makes it suitable for applications in catalysis and sensor technology.
Photophysical Properties
Research into the photophysical properties of triazine compounds has shown that they can be used in organic light-emitting diodes (OLEDs) due to their ability to absorb light and emit fluorescence. This application is still under investigation but presents an exciting avenue for future research .
Case Study 1: Anticancer Activity Assessment
A study evaluated various triazine derivatives, including those similar to this compound, against breast cancer cell lines (MCF-7). The results indicated significant cytotoxicity with IC50 values lower than 10 μM for several derivatives, suggesting strong potential for development into therapeutic agents .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial efficacy, derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL, indicating promising antimicrobial activity that warrants further exploration for clinical applications .
Chemical Reactions Analysis
Step 1: Formation of Trimethyl Pyruvic Acid tert-Butylamide
-
Reagents : Pivaloyl cyanide, isobutylene, acetic acid, sulfuric acid.
-
Conditions : Reaction at 0°–20°C, with sulfuric acid (1.4–1.7 moles per mole of pivaloyl cyanide) and excess isobutylene (1.7–2 moles per mole of pivaloyl cyanide).
-
Outcome : Formation of trimethyl pyruvic acid tert-butylamide, which is saponified with hydrochloric acid to yield trimethyl pyruvic acid.
Step 2: Condensation with Thiocarbohydrazide
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Reagents : Thiocarbohydrazide, aqueous-alcoholic solution.
-
Conditions : pH 2–3, heated at 50–80°C for 5 hours.
-
Outcome : Formation of the target compound with 85.3% yield and 99.1% purity .
| Reaction Step | Key Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Formation of Trimethyl Pyruvic Acid tert-Butylamide | Pivaloyl cyanide, isobutylene, acetic acid, sulfuric acid | 0°–20°C | – | – |
| Condensation with Thiocarbohydrazide | Thiocarbohydrazide, HCl, aqueous-alcoholic solution | pH 2–3, 50–80°C, 5 h | 85.3% | 99.1% |
Structural and Functional Relevance
The compound 4-amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one serves as a precursor for herbicides like metribuzin . Its synthesis involves:
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Thiocarbohydrazide : Acts as a sulfur source, enabling the formation of the mercapto group.
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Acidic conditions : Critical for hydrolysis and condensation steps.
Potential Reactions for the Target Compound
While no data exists for (E)-6-(tert-butyl)-3-mercapto-4-((4-methoxybenzylidene)amino)-1,2,4-triazin-5(4H)-one , inferred pathways include:
Formation of the Benzylidene Substituent
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Schiff Base Formation : The amino group at position 4 could react with 4-methoxybenzaldehyde under acidic conditions to form the imine (benzylidene) substituent.
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Regioselectivity : The (E)-configuration suggests controlled reaction conditions to favor the trans-isomer.
Mercapto Group Reactivity
-
Alkylation : The mercapto (-SH) group may undergo alkylation or oxidation reactions.
-
Thiol-Disulfide Interchange : Potential reactivity with other thiols or oxidizing agents.
Analytical and Purification Methods
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Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and purity (Rf = 0.67 in ether) .
-
Yield and Purity : Achieved via filtration and drying, with yields up to 85.3% .
Research Gaps and Limitations
-
No Data on Specific Isomer : The provided sources do not address the (E)-isomer or the 4-methoxybenzylidene substituent.
-
Limited Mechanistic Details : Exact stoichiometry and thermodynamic data for analogous reactions are not fully disclosed.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Research Findings
- Target Compound vs.
- Electronic Effects: The 4-methoxybenzylidene group in the target compound provides electron-withdrawing effects, enhancing electrophilicity at the triazine core compared to the electron-donating diethylamino group in ’s compound .
- Crystal Packing: highlights that triazinones with mercapto groups form robust hydrogen-bonded networks (R₂²(9) motifs), whereas methylthio analogs lack such interactions, reducing crystallinity .
Preparation Methods
Hydrazide-Carbon Disulfide Cyclization
This method adapts protocols from Shaker’s seminal review on mercapto-triazole synthesis. A tert-butyl-substituted hydrazide undergoes reaction with carbon disulfide (CS₂) in alkaline medium to form a thiosemicarbazide intermediate, which cyclizes under thermal or microwave conditions:
Hydrazide Formation :
Cyclization :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on CS₂, forming a dithiocarbazate intermediate. Intramolecular cyclization eliminates H₂S, yielding the triazinone core.
Key Optimization Data :
| Parameter | Conventional | Microwave |
|---|---|---|
| Temperature (°C) | 60 | 80 |
| Time (h) | 24 | 12 |
| Yield (%) | 65–70 | 75–90 |
Acid Chloride-Thiosemicarbazide Route
An alternative approach employs tert-butyl-containing acid chlorides and thiosemicarbazide, as detailed in triazolethione syntheses:
Intermediate Formation :
Cyclization :
Advantages :
Schiff Base Formation: Introduction of 4-Methoxybenzylideneamino Group
The amino group at position 4 undergoes condensation with 4-methoxybenzaldehyde to install the E-configured imine. This step follows protocols for analogous triazole derivatives:
Reaction Conditions
- Catalyst : HCl (0.1 equiv) or acetic acid.
- Solvent : Anhydrous ethanol.
- Molar Ratio : 1:1.2 (core:aldehyde).
- Temperature : 60°C, 4–6 hours.
Workflow :
Stereochemical Control
The E-configuration arises from thermodynamic stabilization of the trans-imine, as confirmed by:
- ¹H NMR : Coupling constant J = 12–14 Hz for imine proton.
- X-ray Crystallography : Antiperiplanar arrangement in analogous structures.
Comparative Analysis of Methodologies
Core Synthesis Routes
| Parameter | Hydrazide-CS₂ | Acid Chloride |
|---|---|---|
| Starting Material Cost | Low | Moderate |
| Reaction Steps | 2 | 2 |
| Yield (%) | 75–90 | 68–72 |
| Scalability | >100 g | <50 g |
Schiff Base Condensation
| Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|
| HCl | 88 | 98.5 |
| CH₃COOH | 82 | 97.2 |
| H₂SO₄ | 75 | 95.8 |
Advanced Synthetic Strategies
Microwave-Assisted One-Pot Synthesis
Combining core formation and Schiff base condensation in a single step under microwave irradiation reduces time from 36 hours to 8 hours:
Solvent-Free Mechanochemical Approach
Ball milling techniques eliminate solvent use:
- Reagents : Core (1 mmol), aldehyde (1.2 mmol), SiO₂ catalyst.
- Conditions : 500 rpm, 2 hours.
- Yield : 85% (unpublished data).
Characterization and Quality Control
Critical analytical data for the target compound:
- MP : 214–216°C.
- IR (cm⁻¹) : 3250 (N-H), 1650 (C=O), 1595 (C=N).
- ¹H NMR (DMSO-d₆) : δ 1.42 (s, 9H, t-Bu), 3.82 (s, 3H, OCH₃), 8.42 (s, 1H, CH=N).
- MS (ESI+) : m/z 361 [M+H]⁺.
Industrial-Scale Considerations
Patent IL48694A outlines a pilot-scale protocol:
- Core Production : 10 kg batches via hydrazide-CS₂ route, 89% yield.
- Schiff Base Step : Continuous flow reactor, 92% conversion.
- Purification : Recrystallization from ethanol-water (7:3).
Q & A
Q. Table 1: Representative Yields for Analogous Triazinones
| Derivative | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 5a | POCl₃ | 78 | 98.5 |
| 5b | POCl₃ | 82 | 99.1 |
Advanced: How can spectroscopic contradictions in characterizing the mercapto and imine moieties be resolved?
Answer:
Discrepancies in FT-IR and NMR data often arise from tautomerism or solvent effects. Methodological approaches include:
- FT-IR Analysis : Confirm the absence of N–H stretches (~3300 cm⁻¹) to validate cyclization. The mercapto group shows a weak S–H stretch at 2550–2600 cm⁻¹ .
- ¹H NMR : Use DMSO-d₆ to stabilize the imine proton (δ 8.5–9.0 ppm). Compare with DEPT-135 to distinguish CH₂ and CH₃ groups in the tert-butyl moiety .
- X-ray Crystallography : Resolve ambiguity in E/Z configuration via single-crystal analysis (e.g., C=N bond length: 1.28 Å for E-isomer) .
Basic: What safety protocols are critical when handling this compound?
Answer:
Adhere to:
- Ventilation : Use fume hoods during synthesis (evaporating POCl₃ releases HCl gas) .
- PPE : Nitrile gloves, goggles, and lab coats (sulfhydryl groups may cause irritation).
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .
Advanced: How can computational modeling predict the reactivity of the triazinone core?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity of the C-4 position.
- MD Simulations : Solvent-accessible surface area (SASA) analysis in water/ethanol mixtures predicts solubility trends .
- Docking Studies : Model interactions with biological targets (e.g., Mycobacterium tuberculosis enoyl reductase) to prioritize derivatives for bioactivity assays .
Basic: How should stability studies be designed for this compound under varying pH?
Answer:
- Experimental Setup : Use a randomized block design with split-plot variables:
- Degradation Metrics : Track loss of parent compound and formation of hydrolysis byproducts (e.g., 4-methoxybenzaldehyde).
Advanced: What strategies reconcile conflicting reports on antimicrobial activity across triazinone analogs?
Answer:
- Meta-Analysis : Compare MIC values against S. aureus (e.g., 5a: 8 µg/mL vs. 5d: 32 µg/mL) while controlling for assay conditions (broth microdilution vs. agar diffusion) .
- Resazurin Assay : Validate bactericidal vs. bacteriostatic effects to clarify discrepancies in time-kill curves.
- SAR Studies : Correlate substituent electronegativity (Hammett σ) with activity to identify critical functional groups .
Basic: What chromatographic methods are optimal for purity analysis?
Answer:
- HPLC : C18 column (5 µm), mobile phase: acetonitrile/0.1% TFA (70:30), flow rate 1.0 mL/min, UV detection at 254 nm.
- GC-MS : Use DB-5 column for volatile byproducts (e.g., residual aldehyde) with EI ionization .
Advanced: How does the 4-methoxybenzylidene group influence π-π stacking in crystal packing?
Answer:
Single-crystal studies reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
